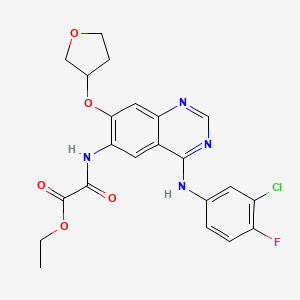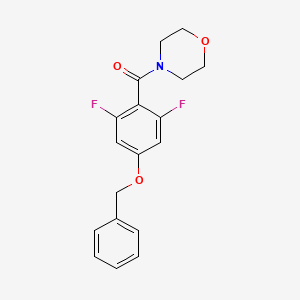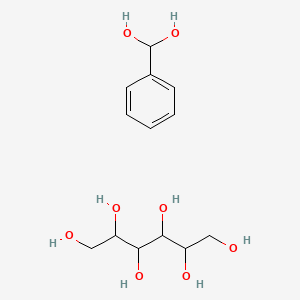
Dibenzylidenesorbitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzylidenesorbitol is a low-molecular-weight gelator known for its ability to form supramolecular gels. It has been widely studied and utilized for over a century due to its unique self-assembling properties. The compound is derived from D-sorbitol and benzaldehyde, forming a butterfly-like structure where the benzylidene groups act as wings and the sorbitol backbone as the body .
Preparation Methods
Dibenzylidenesorbitol can be synthesized through a condensation reaction between D-sorbitol and benzaldehyde. The reaction typically involves acid catalysis, where two equivalents of benzaldehyde react with D-sorbitol to form the desired product . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pH, and reaction time .
Chemical Reactions Analysis
Dibenzylidenesorbitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction of nitro groups to form amines.
Substitution: Substitution reactions can occur, leading to the formation of derivatives such as DBS-amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for catalysis. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Dibenzylidenesorbitol has a wide range of scientific research applications:
Chemistry: Used as a gelator in supramolecular chemistry to create self-assembling networks.
Biology: Employed in tissue engineering and as a scaffold for cell growth.
Medicine: Utilized in drug delivery systems due to its biocompatibility.
Industry: Applied in personal care products, polymer nucleation, and clarification, as well as in the production of dental composites and liquid crystalline materials
Mechanism of Action
The mechanism of action of dibenzylidenesorbitol involves its ability to self-assemble into sample-spanning networks in various solvents. This self-assembly is driven by non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. The benzylidene groups and sorbitol backbone play crucial roles in molecular recognition and gelation .
Comparison with Similar Compounds
Dibenzylidenesorbitol is unique among low-molecular-weight gelators due to its versatile self-assembling properties and wide range of applications. Similar compounds include:
1,32,4-Dibenzylidene-D-sorbitol: A derivative with similar gelation properties.
1,32,4-Di(3,4-dimethylbenzylidene) sorbitol: Another derivative used in polymer matrices
These compounds share the ability to form supramolecular gels but differ in their specific applications and structural properties.
Properties
CAS No. |
54365-47-8 |
|---|---|
Molecular Formula |
C13H22O8 |
Molecular Weight |
306.31 g/mol |
IUPAC Name |
hexane-1,2,3,4,5,6-hexol;phenylmethanediol |
InChI |
InChI=1S/C7H8O2.C6H14O6/c8-7(9)6-4-2-1-3-5-6;7-1-3(9)5(11)6(12)4(10)2-8/h1-5,7-9H;3-12H,1-2H2 |
InChI Key |
KZAXZLXYAYCVLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(O)O.C(C(C(C(C(CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


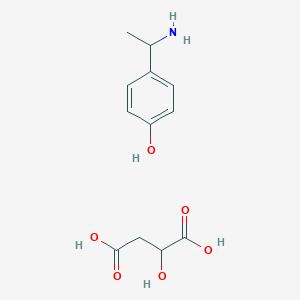
![N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]acetamide](/img/structure/B14779765.png)
![2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]acetic acid](/img/structure/B14779771.png)
![(2R,4S)-1-[(2S)-2-(8-aminooctanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B14779776.png)
![N-[5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14779783.png)
![2-(Methylamino)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14779784.png)
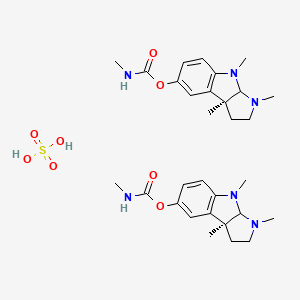

![5-[(3aR,4R,6aS)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-{20-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2,6-dioxopiperidin-1-yl]-3,6,9,12,15,18-hexaoxaicosan-1-yl}pentanamide](/img/structure/B14779810.png)


